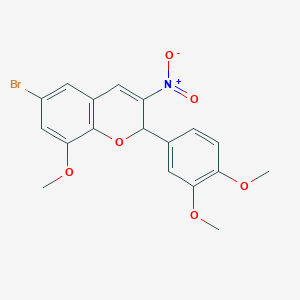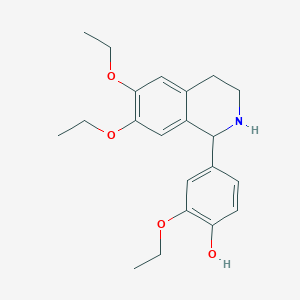
6-bromo-2-(3,4-dimethoxyphenyl)-3-nitro-2H-chromen-8-yl methyl ether
Vue d'ensemble
Description
6-bromo-2-(3,4-dimethoxyphenyl)-3-nitro-2H-chromen-8-yl methyl ether is a complex organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry
Applications De Recherche Scientifique
6-bromo-2-(3,4-dimethoxyphenyl)-3-nitro-2H-chromen-8-yl methyl ether has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-(3,4-dimethoxyphenyl)-3-nitro-2H-chromen-8-yl methyl ether typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a suitable chromene precursor, followed by the introduction of methoxy and nitro groups through electrophilic aromatic substitution reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-bromo-2-(3,4-dimethoxyphenyl)-3-nitro-2H-chromen-8-yl methyl ether can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas or metal hydrides.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and thiourea can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted chromenes with various functional groups.
Mécanisme D'action
The mechanism of action of 6-bromo-2-(3,4-dimethoxyphenyl)-3-nitro-2H-chromen-8-yl methyl ether involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. Additionally, the compound’s ability to undergo substitution reactions allows it to interact with various biomolecules, potentially inhibiting key enzymes or signaling pathways involved in disease processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-bromo-2-(3,4-dimethoxyphenyl)-8-methoxy-2H-chromene: Lacks the nitro group, which may result in different biological activities.
2-(3,4-dimethoxyphenyl)-8-methoxy-3-nitro-2H-chromene:
6-bromo-2-(3,4-dimethoxyphenyl)-2H-chromene: Lacks both the nitro and methoxy groups, leading to different chemical properties.
Uniqueness
6-bromo-2-(3,4-dimethoxyphenyl)-3-nitro-2H-chromen-8-yl methyl ether is unique due to the presence of both bromine and nitro groups, which confer distinct reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
6-bromo-2-(3,4-dimethoxyphenyl)-8-methoxy-3-nitro-2H-chromene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO6/c1-23-14-5-4-10(8-15(14)24-2)17-13(20(21)22)7-11-6-12(19)9-16(25-3)18(11)26-17/h4-9,17H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJSBAOFROBZWIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C(=CC3=C(O2)C(=CC(=C3)Br)OC)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-AMINO-4-(3,4-DIETHOXYPHENYL)-3-(4-FLUOROPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE](/img/structure/B4293197.png)
![4-[6-AMINO-5-CYANO-3-(4-FLUOROPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]PHENYL MORPHOLINE-4-CARBOXYLATE](/img/structure/B4293205.png)
![6-amino-4-(2,4-dichlorophenyl)-3-(4-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4293217.png)

![9,11-Dinitronaphtho[1,2-b][1,4]benzoxazepine](/img/structure/B4293238.png)
![3-(5-{[(5E)-3-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-2-IMINO-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID](/img/structure/B4293246.png)
![2,4-DIETHYL 5-[2-(2-BROMOPHENOXY)PROPANAMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE](/img/structure/B4293250.png)
![METHYL 4-[(2Z)-3-BENZYL-2-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]IMINO}-4-OXO-1,3-THIAZINANE-6-AMIDO]BENZOATE](/img/structure/B4293257.png)
![[4-[[4-(hydroxymethyl)triazol-1-yl]methyl]piperidin-1-yl]-(1H-indol-5-yl)methanone](/img/structure/B4293261.png)
![N2-[2-(ADAMANTAN-1-YLOXY)ETHYL]-N4-METHYL-6-(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZINE-2,4-DIAMINE](/img/structure/B4293267.png)
![N-{1-[(2,6-DIMETHYLPHENYL)CARBAMOYL]CYCLOPENTYL}-N-PHENYL-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE](/img/structure/B4293276.png)
![6-AMINO-4-(4-FLUOROPHENYL)-3-(PYRIDIN-2-YL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE](/img/structure/B4293279.png)
![6'-amino-2-oxo-3'-pyridin-2-yl-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B4293288.png)
![1-acetyl-6'-amino-2-oxo-3'-(pyridin-2-yl)-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B4293303.png)
